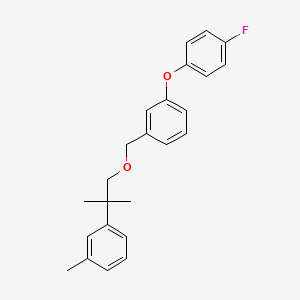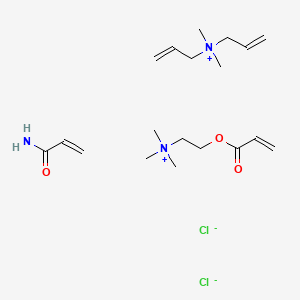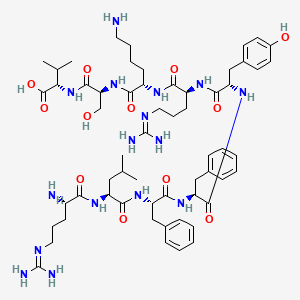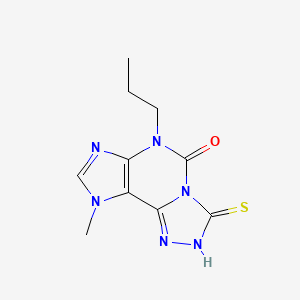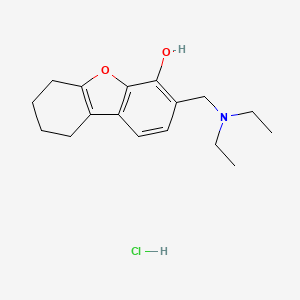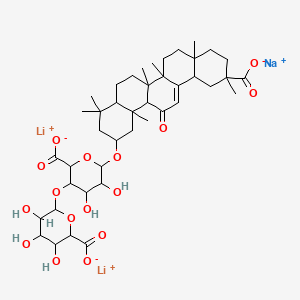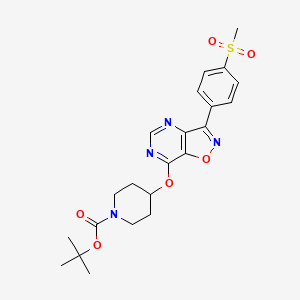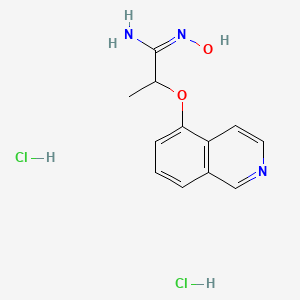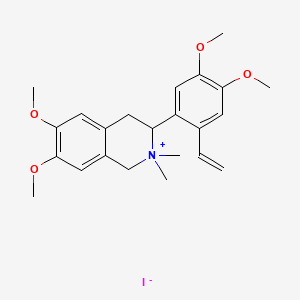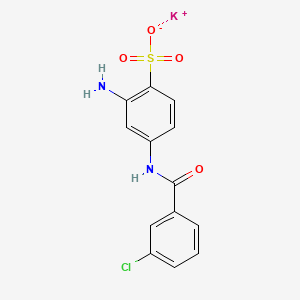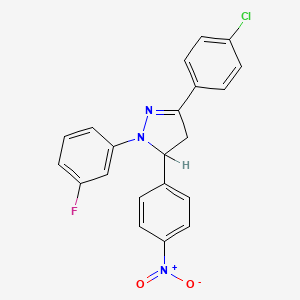
3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline is a synthetic organic compound belonging to the pyrazoline class. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of three different substituted phenyl groups attached to the pyrazoline ring, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline typically involves the cyclization of chalcones with hydrazine derivatives. The general synthetic route can be described as follows:
Preparation of Chalcones: Chalcones are synthesized by the Claisen-Schmidt condensation of appropriate acetophenones with benzaldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide.
Cyclization: The chalcones are then reacted with hydrazine hydrate or substituted hydrazines under reflux conditions to form the pyrazoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Pyrazole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: The compound’s reactivity is influenced by the electron-withdrawing and electron-donating effects of its substituents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)-1-phenyl-5-(4-nitrophenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-phenyl-2-pyrazoline
- 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-methylphenyl)-2-pyrazoline
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1-(3-fluorophenyl)-5-(4-nitrophenyl)-2-pyrazoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitro, chloro, and fluoro groups can significantly affect the compound’s electronic properties and interactions with other molecules.
Eigenschaften
CAS-Nummer |
109360-90-9 |
|---|---|
Molekularformel |
C21H15ClFN3O2 |
Molekulargewicht |
395.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-2-(3-fluorophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H15ClFN3O2/c22-16-8-4-14(5-9-16)20-13-21(15-6-10-18(11-7-15)26(27)28)25(24-20)19-3-1-2-17(23)12-19/h1-12,21H,13H2 |
InChI-Schlüssel |
FYFAXQBDLAYBRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)F)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)

